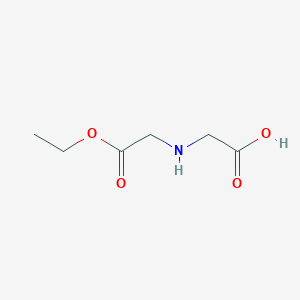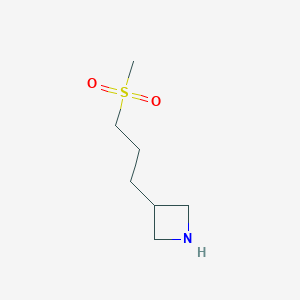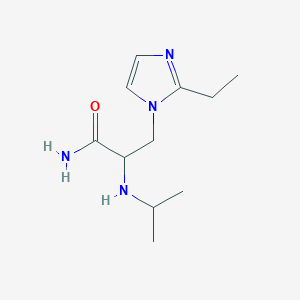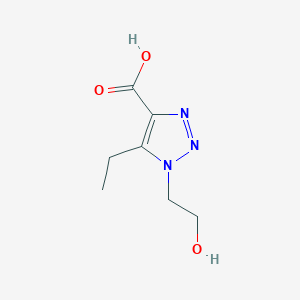
4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a methoxy group and a dihydropyran-2,6-dione moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and dihydropyran-2,6-dione.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production costs.
Purification Techniques: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amines or alcohols.
科学的研究の応用
4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.
類似化合物との比較
Similar Compounds
4-(6-methoxypyridin-3-yl)pyran-2,6-dione: Lacks the dihydro component.
4-(6-methoxypyridin-3-yl)dihydropyran-2,5(3H)-dione: Differing in the position of the dione group.
Uniqueness
4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
4-(6-methoxypyridin-3-yl)oxane-2,6-dione |
InChI |
InChI=1S/C11H11NO4/c1-15-9-3-2-7(6-12-9)8-4-10(13)16-11(14)5-8/h2-3,6,8H,4-5H2,1H3 |
InChIキー |
HKRUCODGHKVJJN-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C2CC(=O)OC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)

![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)




![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)
![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)



